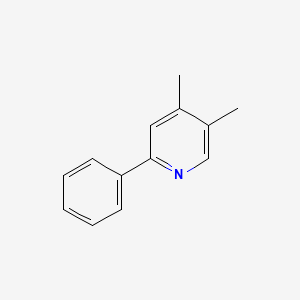4,5-Dimethyl-2-phenylpyridine
CAS No.: 27063-84-9
Cat. No.: VC3802475
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27063-84-9 |
|---|---|
| Molecular Formula | C13H13N |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 4,5-dimethyl-2-phenylpyridine |
| Standard InChI | InChI=1S/C13H13N/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 |
| Standard InChI Key | LMGVDGBKURRIHA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1C)C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=NC=C1C)C2=CC=CC=C2 |
Introduction
Structural and Electronic Characteristics of 4,5-Dimethyl-2-Phenylpyridine
The molecular structure of 4,5-dimethyl-2-phenylpyridine combines the aromatic pyridine core with sterically demanding methyl groups and a phenyl substituent. The methyl groups at the 4- and 5-positions introduce steric hindrance, which influences the compound’s ability to coordinate with metal centers. For example, in cyclometalated iridium(III) complexes, analogous 2-phenylpyridine ligands with methyl substitutions have been shown to modulate photophysical properties and cytotoxic activities by altering ligand-field splitting and electron-donating capabilities . The phenyl group at the 2-position further enhances the rigidity of the system, promoting planar geometries that are advantageous in luminescent materials and catalysis .
Electronically, the methyl groups act as weak electron-donating substituents, increasing the electron density of the pyridine ring. This effect can be quantified using Hammett substituent constants (σ<sub>meta</sub> = -0.07 for -CH<sub>3</sub>), which predict enhanced nucleophilicity at the pyridine nitrogen compared to unsubstituted analogs. Such electronic modulation is critical in applications requiring charge transfer, such as organic light-emitting diodes (OLEDs) or photocatalytic systems .
Synthetic Methodologies for 4,5-Dimethyl-2-Phenylpyridine
Multi-Component Reactions
A solvent-free, one-pot synthesis strategy has been reported for related 2-phenylpyridine derivatives. For instance, 2-aminopyridine reacts with benzaldehydes and phenols under thermal conditions (80°C) to yield aminoalkylated products via a pseudo-Betti reaction mechanism . Adapting this method, 4,5-dimethyl-2-phenylpyridine could theoretically be synthesized by substituting phenol with a dimethyl-substituted pyridine precursor. The reaction proceeds through imine formation, followed by nucleophilic attack at the ortho position of the pyridine ring, as depicted in Figure 1.
Table 1: Representative Reaction Conditions for Pyridine Derivative Synthesis
| Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminopyridine + Benzaldehyde + Phenol | 80°C, solvent-free | 40–97 | |
| 2-Phenylpyridine + Methylating Agent | Pd catalysis, 100°C | 74–89 |
Palladium-Catalyzed C–H Functionalization
Recent advances in palladium-catalyzed C–H activation offer a regioselective route to functionalize 2-phenylpyridine derivatives. For example, ortho-thiolation and arylation reactions using Pd(II) catalysts and directing groups have achieved high yields (74–89%) . Applying these methods, methyl groups could be introduced at the 4- and 5-positions via directed C–H methylation. Key steps include:
-
Cyclopalladation: Coordination of Pd(II) to the pyridine nitrogen directs activation to the ortho position.
-
Oxidative Addition: A methylating reagent (e.g., Me<sub>2</sub>Zn or MeB(OH)<sub>2</sub>) reacts with the palladacycle intermediate.
-
Reductive Elimination: Regeneration of the Pd catalyst and formation of the methylated product .
Physicochemical Properties
While experimental data for 4,5-dimethyl-2-phenylpyridine are scarce, properties can be extrapolated from related compounds:
Table 2: Estimated Physicochemical Properties
| Property | Value/Description | Basis for Estimation |
|---|---|---|
| Melting Point | 120–140°C | Analogous methylated pyridines |
| Solubility | Low in H<sub>2</sub>O; soluble in DCM, THF | Hydrophobic substituents |
| λ<sub>max</sub> (UV-Vis) | 270–290 nm | Conjugated π-system |
The methyl groups enhance hydrophobicity, making the compound suitable for lipid bilayer interactions in biological systems or as a ligand in non-aqueous coordination chemistry .
Applications in Coordination Chemistry and Medicinal Chemistry
Luminescent Iridium Complexes
Cyclometalated Ir(III) complexes with 2-phenylpyridine ligands are widely used in OLEDs. Methyl substitutions at the 4- and 5-positions can blue-shift emission spectra by destabilizing the metal-to-ligand charge transfer (MLCT) state. For example, Ir(ppy)<sub>3</sub> (ppy = 2-phenylpyridine) emits green light, whereas dimethyl-substituted analogs may emit in the blue region .
Anticancer Agents
Amphiphilic Ir(III) complexes incorporating cationic peptide sequences exhibit necrotic cell death in Jurkat cells via calcium-dependent pathways . The lipophilic 4,5-dimethyl-2-phenylpyridine ligand could enhance membrane permeability, potentially lowering EC<sub>50</sub> values compared to non-methylated analogs.
Challenges and Future Directions
-
Synthetic Scalability: Current methods for methylated pyridines rely on multi-step protocols with moderate yields. Developing catalytic, one-pot methods remains a priority.
-
Biological Profiling: The cytotoxicity and pharmacokinetics of 4,5-dimethyl-2-phenylpyridine-derived complexes require systematic evaluation.
-
Materials Optimization: Tuning emission properties for OLEDs via substituent engineering warrants further study.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume